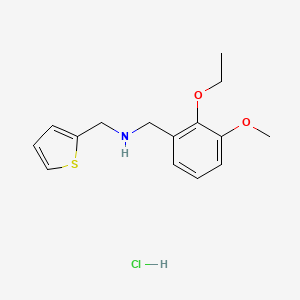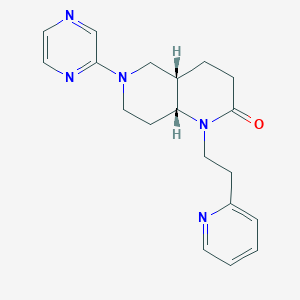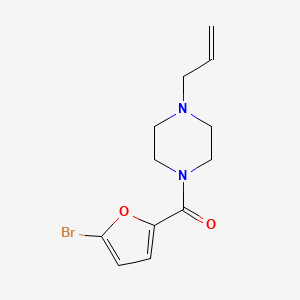![molecular formula C16H20N6S B5316019 N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5316019.png)
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea, commonly known as PD98059, is a synthetic compound that has been extensively studied for its role as a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. MAPK is a signaling pathway that is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, PD98059 has gained attention as a potential tool for understanding the mechanisms underlying various diseases and as a potential therapeutic agent.
Wirkmechanismus
PD98059 selectively inhibits the N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea pathway by blocking the activation of the upstream kinase MEK1/2. This results in the inhibition of downstream signaling events, including the activation of transcription factors and the induction of gene expression. The inhibition of the N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea pathway has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
PD98059 has a wide range of biochemical and physiological effects, depending on the specific cellular context. In cancer cells, PD98059 has been shown to inhibit cell proliferation and induce apoptosis. In animal models of neurodegenerative diseases, PD98059 has been shown to improve neurological function and reduce inflammation. PD98059 has also been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
PD98059 has several advantages as a tool for studying cellular processes and disease mechanisms. It is a selective inhibitor of the N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. PD98059 is also relatively easy to synthesize and has been extensively studied in vitro and in vivo. However, PD98059 has some limitations as well. It has been shown to have off-target effects in some cell types, and its effects may vary depending on the specific cellular context.
Zukünftige Richtungen
There are several future directions for research on PD98059. One area of interest is the development of more selective inhibitors of the N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea pathway, which could be used to further elucidate the role of this pathway in various diseases. Another area of interest is the development of PD98059-based therapies for various diseases, including cancer and neurodegenerative diseases. Finally, further studies are needed to better understand the cellular mechanisms underlying the effects of PD98059 and to identify potential off-target effects.
Synthesemethoden
PD98059 can be synthesized using a variety of methods, including the reaction of aniline with 4,6-dimethyl-2-aminopyrimidine followed by reaction with ethyl isothiocyanate. Other methods involve the use of different reagents and reaction conditions, such as the reaction of aniline with 4,6-dimethyl-2-chloropyrimidine followed by reaction with sodium thiocyanate.
Wissenschaftliche Forschungsanwendungen
PD98059 has been extensively studied for its role in various cellular processes and as a potential therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function in animal models of neurodegenerative diseases. PD98059 has also been used as a tool to study the mechanisms underlying various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(1Z)-1-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6S/c1-4-17-16(23)22-15(20-13-8-6-5-7-9-13)21-14-18-11(2)10-12(3)19-14/h5-10H,4H2,1-3H3,(H3,17,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXBGGZXULXCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N=C(NC1=CC=CC=C1)NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)/N=C(/NC1=CC=CC=C1)\NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660901 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-nitrophenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5315940.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315946.png)
![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5315948.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5315954.png)


![N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5315982.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5316012.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5316016.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)
